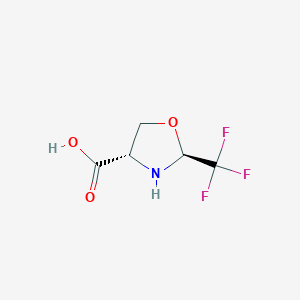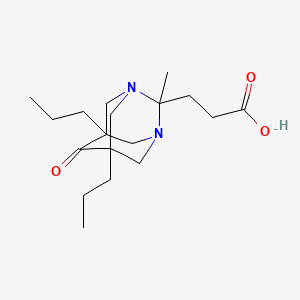
3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the propanoic acid moiety. Common reagents used in these steps include alkyl halides, amines, and carboxylic acids, with reaction conditions often involving controlled temperatures and the use of catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid include other diazaadamantane derivatives and related structures with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of the diazaadamantane core with the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H30N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-(2-methyl-6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C18H30N2O3/c1-4-7-17-10-19-12-18(8-5-2,15(17)23)13-20(11-17)16(19,3)9-6-14(21)22/h4-13H2,1-3H3,(H,21,22) |
InChIキー |
ZRTMRCFPFVDODP-UHFFFAOYSA-N |
正規SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)

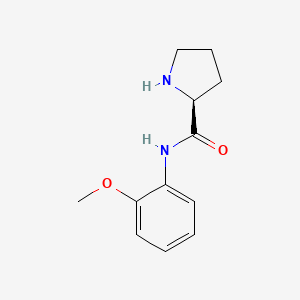
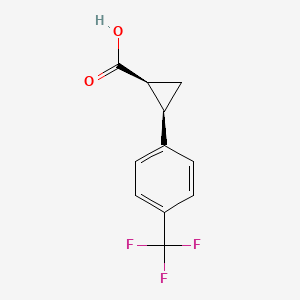

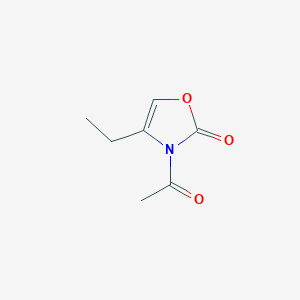
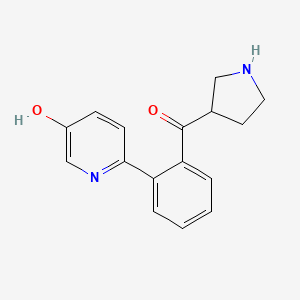
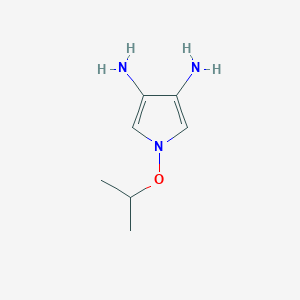

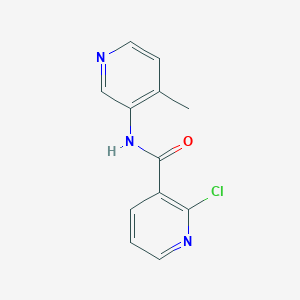
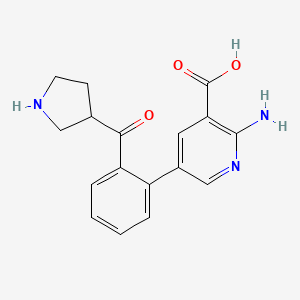
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
